molecular formula C13H13NO B169538 (2-Phenoxyphenyl)methanamine CAS No. 107624-14-6

(2-Phenoxyphenyl)methanamine

Cat. No.: B169538
CAS No.: 107624-14-6
M. Wt: 199.25 g/mol
InChI Key: WXCFCNCGPYJALB-UHFFFAOYSA-N
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Description

(2-Phenoxyphenyl)methanamine is an organic compound with the chemical formula C13H13NO. It is a colorless liquid with a faint odor and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxyphenyl)methanamine typically involves the reaction of 2-phenoxyaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include toluene and dimethylformamide (DMF), and the reactions are typically carried out under nitrogen protection to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: (2-Phenoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

(2-Phenoxyphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Phenoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • Ethanamine, 2-methoxy-
  • N-Methyl (2-phenoxyphenyl)methanamine hydrochloride

Comparison: this compound is unique due to its phenoxyphenyl structure, which imparts distinct chemical and biological propertiesFor instance, N-Methyl this compound hydrochloride has a methyl group that alters its solubility and reactivity compared to this compound .

Properties

IUPAC Name

(2-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCFCNCGPYJALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590019
Record name 1-(2-Phenoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107624-14-6
Record name 1-(2-Phenoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: The research mentions that 1-(2-Phenoxyphenyl)methanamines are being investigated for their potential as dual serotonin/noradrenaline reuptake inhibitors. Can you elaborate on how modifications to the structure of these compounds influence their activity and selectivity towards these targets?

A1: The paper "1-(2-Phenoxyphenyl)methanamines: SAR for dual serotonin/noradrenaline reuptake inhibition, metabolic stability and hERG affinity" [] specifically explores how structural changes within this class of compounds impact their ability to inhibit serotonin and noradrenaline reuptake. While the abstract doesn't provide specific details on the modifications tested, it highlights that the research investigates structure-activity relationships (SAR) for several crucial factors:

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